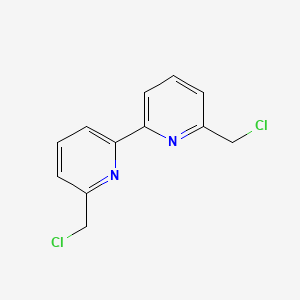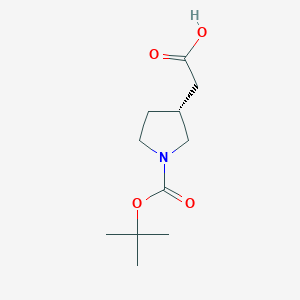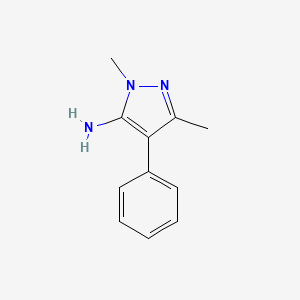![molecular formula C18H13FO2 B1332671 2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde CAS No. 725276-88-0](/img/structure/B1332671.png)
2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde is an organic compound with the molecular formula C18H13FO2 It is characterized by the presence of a fluorophenyl group attached to a methoxy-naphthalene structure, which includes an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzyl alcohol and 1-naphthaldehyde.
Reaction: The 2-fluorobenzyl alcohol is first converted to 2-fluorobenzyl bromide using phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.
Coupling Reaction: The resulting 2-fluorobenzyl bromide is then reacted with 1-naphthaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in an organic solvent such as toluene. This reaction forms the desired product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like arylboronic acids.
Major Products
Oxidation: 2-[(2-Fluorophenyl)methoxy]naphthalene-1-carboxylic acid.
Reduction: 2-[(2-Fluorophenyl)methoxy]naphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: The compound may be explored for its potential biological activity and used as a building block in the synthesis of pharmaceuticals.
Chemical Biology: It can be used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism would involve interactions with biological targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Fluorophenyl)methoxy]benzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.
2-[(2-Chlorophenyl)methoxy]naphthalene-1-carbaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
2-[(2-Methylphenyl)methoxy]naphthalene-1-carbaldehyde: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity, stability, and interactions with other molecules
Properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO2/c19-17-8-4-2-6-14(17)12-21-18-10-9-13-5-1-3-7-15(13)16(18)11-20/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLJGANAKWVJRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363474 |
Source


|
| Record name | 2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725276-88-0 |
Source


|
| Record name | 2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-BROMO-2-[(HYDROXYIMINO)METHYL]-6-METHOXYPHENOL](/img/structure/B1332602.png)
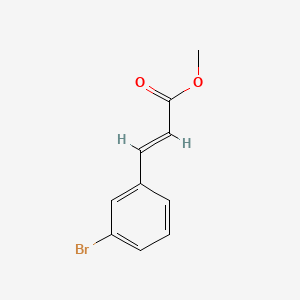
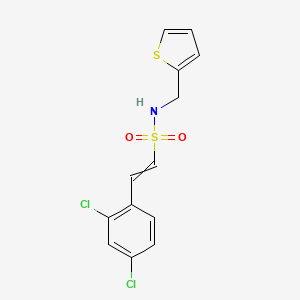
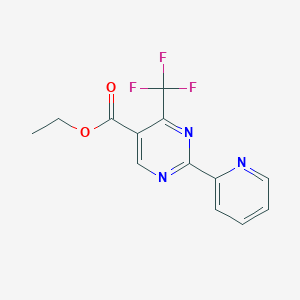
![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)
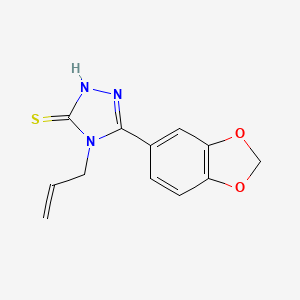
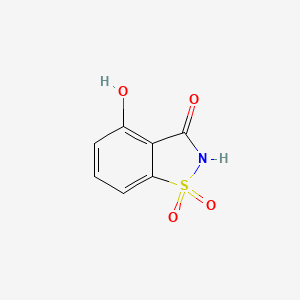
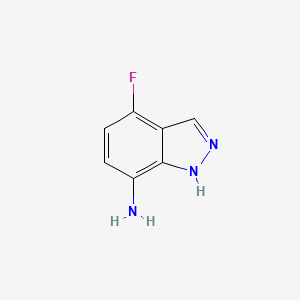
![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)
![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

